3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 2-methoxyethylamine with a suitable triazine precursor under controlled conditions. One common method involves the use of a triazine derivative, such as cyanuric chloride, which undergoes nucleophilic substitution with 2-methoxyethylamine to form the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol: This compound is unique due to its specific structure and functional groups.
5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one: Another compound with similar functional groups but different core structure.
Metoprolol EP Impurity D: A related compound used in pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its specific triazine core structure and the presence of the 2-methoxyethylamino group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H12N4O2 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-(2-methoxyethylamino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H12N4O2/c1-5-6(12)9-7(11-10-5)8-3-4-13-2/h3-4H2,1-2H3,(H2,8,9,11,12) |
InChI Key |
AYUPJNTUMQDXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NCCOC |
Origin of Product |
United States |
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